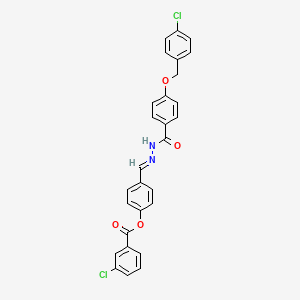
Isopropyl ((4-amino-5-(3,4,5-trimethoxyphenyl)4H-1,2,4-triazol-3-YL)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((4-amino-5-(3,4,5-trimethoxyphenyl)4H-1,2,4-triazol-3-YL)thio)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using trimethoxybenzene and suitable electrophiles.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the triazole derivative with isopropyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((4-amino-5-(3,4,5-trimethoxyphenyl)4H-1,2,4-triazol-3-YL)thio)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or triazole ring positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Isopropyl ((4-amino-5-(3,4,5-trimethoxyphenyl)4H-1,2,4-triazol-3-YL)thio)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Isopropyl ((4-amino-5-(3,4,5-trimethoxyphenyl)4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or polymerases, inhibiting their activity and affecting cellular processes.
Pathways Involved: It can modulate signaling pathways such as the ERK pathway, leading to changes in cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate
- Isopropyl ((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate
- Isopropyl ((4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate
Uniqueness
Isopropyl ((4-amino-5-(3,4,5-trimethoxyphenyl)4H-1,2,4-triazol-3-YL)thio)acetate is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities .
Properties
CAS No. |
677330-65-3 |
|---|---|
Molecular Formula |
C16H22N4O5S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H22N4O5S/c1-9(2)25-13(21)8-26-16-19-18-15(20(16)17)10-6-11(22-3)14(24-5)12(7-10)23-4/h6-7,9H,8,17H2,1-5H3 |
InChI Key |
HTVYNKKWWUSWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12031746.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12031750.png)


![Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12031764.png)

![N-[4-({[(Butylamino)carbonyl]amino}sulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12031782.png)
![N-(2,6-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12031784.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12031790.png)
![2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12031791.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12031813.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12031815.png)
